

Fmoc-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	9-Fluorenylmethyl pentafluorophenyl carbonate
Cat. No.:	B1301036

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of $\text{Na-9-fluorenylmethyloxycarbonyl-pentafluorophenyl}$ esters (Fmoc-OPfp), a class of activated amino acid derivatives critical to modern solid-phase peptide synthesis (SPPS). We will delve into their chemical structure, key properties, and their application in the synthesis of peptides, offering a valuable resource for professionals in chemical biology and drug discovery.

Core Concepts: Chemical Structure and Properties

Fmoc-OPfp esters are $\text{Na-Fmoc-protected amino acids}$ where the carboxylic acid is activated as a pentafluorophenyl (PFP) ester. The Fmoc group is a base-labile protecting group for the alpha-amino group of the amino acid, which is stable to the acidic conditions often used for the final cleavage of the peptide from the resin. The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient and rapid coupling to the free amine of the growing peptide chain.^[1] This activation strategy is particularly advantageous for the synthesis of complex peptides or sequences containing sterically hindered amino acids.^[1]

The use of Fmoc-amino acid OPfp esters is beneficial in cases where standard peptide coupling reagents might lead to side products or racemization.^[2] While they are considered

activated esters and do not strictly require an additional activating agent, additives such as N-hydroxybenzotriazole (HOBT) are often used to accelerate the coupling reaction.[2][3]

Quantitative Data Presentation

The physicochemical properties of Fmoc-OPfp esters are specific to the amino acid residue. Below is a table summarizing the key quantitative data for a commonly used derivative, Fmoc-L-phenylalanine-pentafluorophenyl ester (Fmoc-Phe-OPfp).

Property	Value	Reference
CAS Number	86060-92-6	--INVALID-LINK--
Molecular Formula	C ₃₀ H ₂₀ F ₅ NO ₄	--INVALID-LINK--
Molecular Weight	553.48 g/mol	--INVALID-LINK--
Melting Point	149-151 °C	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Solubility	Soluble in polar organic solvents such as DMF and NMP. Insoluble in water.	--INVALID-LINK--
Purity	Typically ≥96.0% (HPLC)	--INVALID-LINK--

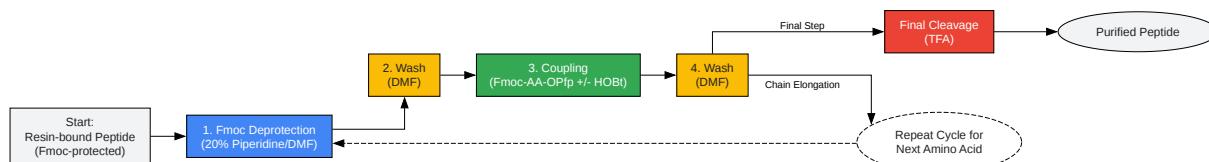
Experimental Protocols

The following section details a generalized experimental protocol for the use of Fmoc-amino acid-OPfp esters in solid-phase peptide synthesis.

Materials and Reagents

- Appropriate solid-phase synthesis resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)
- Fmoc-protected amino acid pentafluorophenyl esters (Fmoc-AA-OPfp)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

- Piperidine, 20% (v/v) in DMF for Fmoc deprotection
- N-hydroxybenzotriazole (HOBT) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, for accelerated coupling)
- Dichloromethane (DCM), for resin washing
- Reagents for resin cleavage and final deprotection (e.g., Trifluoroacetic acid (TFA) with scavengers)


Step-by-Step Methodology

- Resin Swelling: The synthesis begins with the swelling of the resin in a suitable solvent, typically DMF or DCM, to ensure that the reactive sites are accessible.
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This reaction is typically complete within 15-30 minutes and liberates a free amine on the growing peptide chain. The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct of the Fmoc cleavage is a strong chromophore.
- Washing: Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene byproduct. It is crucial that the resin is washed until neutral to prevent any interference with the subsequent coupling step.
- Amino Acid Coupling: The desired Fmoc-amino acid-OPfp (typically 3 equivalents based on resin substitution) is dissolved in DMF and added to the resin. To enhance the reaction rate, an additive such as HOBT or HOOBt (typically 1 equivalent based on resin substitution) can be included.^[2] The reaction mixture is then agitated at room temperature for a period ranging from 1 hour to overnight to ensure complete coupling.^[2]
- Washing: After the coupling reaction, the resin is filtered and washed extensively with DMF to remove any unreacted reagents and byproducts.
- Cycle Repetition: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide sequence.

- Final Cleavage and Deprotection: Once the desired peptide sequence has been assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are simultaneously removed by treatment with a strong acid, such as TFA, typically in the presence of scavengers to quench reactive cationic species.

Mandatory Visualizations

Experimental Workflow for SPPS using Fmoc-OPfp Esters

[Click to download full resolution via product page](#)

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-OPfp esters.

This comprehensive guide provides a foundational understanding of Fmoc-OPfp chemistry for professionals engaged in peptide synthesis. The inherent reactivity and stability of these reagents, coupled with well-established protocols, make them an invaluable tool in the creation of novel peptides for therapeutic and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. Fmoc-Phe-OPfp ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Fmoc-OPfp: A Comprehensive Technical Guide for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301036#fmoc-opfp-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com